molecular formula C16H8Br2N4O3S B11307911 N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-bromophenyl)-1,2-oxazole-3-carboxamide

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-bromophenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11307911
M. Wt: 496.1 g/mol
InChI Key: JPLVURYCYNOBDP-UHFFFAOYSA-N
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Description

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-bromophenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a combination of furan, thiadiazole, oxazole, and bromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-bromophenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 5-bromofuran-2-carboxylic acid, 4-bromobenzonitrile, and 1,2,4-thiadiazole derivatives. These intermediates are then subjected to various coupling reactions, cyclizations, and functional group transformations under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms. The scalability of the process is crucial for large-scale production, and efforts are made to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-bromophenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiadiazole rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Halogen atoms (bromine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-bromophenyl)-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-bromophenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular processes such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(5-chlorofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide
  • N-[3-(5-methylfuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide

Uniqueness

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-bromophenyl)-1,2-oxazole-3-carboxamide stands out due to the presence of bromine atoms, which can enhance its reactivity and biological activity

Properties

Molecular Formula

C16H8Br2N4O3S

Molecular Weight

496.1 g/mol

IUPAC Name

N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-(4-bromophenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C16H8Br2N4O3S/c17-9-3-1-8(2-4-9)12-7-10(21-25-12)15(23)20-16-19-14(22-26-16)11-5-6-13(18)24-11/h1-7H,(H,19,20,22,23)

InChI Key

JPLVURYCYNOBDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)C(=O)NC3=NC(=NS3)C4=CC=C(O4)Br)Br

Origin of Product

United States

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